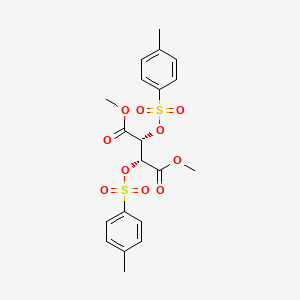

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate

Description

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate (CAS: 1773493-87-0) is a chiral sulfonate ester derived from the dihydroxysuccinate backbone. The compound features two p-toluenesulfonyl (tosyl) groups at the 2 and 3 positions of the succinate core, with dimethyl ester termini. Its molecular formula is C₂₀H₂₂O₁₀S₂, and it has a molecular weight of 502.51 g/mol (calculated). The tosyloxy groups confer excellent leaving-group properties, making this compound a valuable intermediate in stereoselective organic synthesis, particularly in nucleophilic substitution reactions .

Properties

IUPAC Name |

dimethyl (2R,3R)-2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDUUVRRIXEPGN-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@H](C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Intermediates

Racemic dimethyl 2,3-dihydroxysuccinate is resolved using lipases or chiral auxiliaries. For example, Candida antarctica Lipase B selectively acylates one enantiomer, yielding (2R,3R)-dimethyl 2,3-diacetoxysuccinate, which is subsequently hydrolyzed and tosylated.

Asymmetric Catalysis

Copper-bisoxazoline complexes catalyze the stereoselective epoxidation of meso-2,3-butanediol derivatives, followed by ring-opening with tosyl chloride to install the tosyloxy groups. This method achieves enantiomeric excess (ee) >98% under optimized conditions.

Stepwise Synthetic Routes

Step 1: Esterification of Succinic Acid

Succinic acid undergoes dual esterification with methanol using solid acid catalysts (e.g., Amberlyst-15) at 60–90°C, yielding dimethyl succinate with >99% conversion.

Step 2: Dihydroxylation

Dimethyl succinate is epoxidized using m-CPBA, followed by acidic hydrolysis to (2R,3R)-dimethyl 2,3-dihydroxysuccinate. Stereochemical integrity is maintained via low-temperature (−20°C) hydrolysis.

Step 3: Tosylation

The diol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) as base. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (TsCl) | 2.2 eq per -OH | Maximizes conversion |

| Temperature | 0°C → RT | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures completeness |

This step achieves yields of 85–92% with ee >99%.

Alternative Pathways for Industrial Scalability

One-Pot Catalytic Distillation

Patent CN102070448A describes a continuous process using catalytic distillation towers filled with solid acid catalysts (e.g., sulfonated resins). Maleic anhydride and methanol react countercurrently at 0.2–0.8 MPa, forming dimethyl maleate, which is hydrogenated to dimethyl succinate. Subsequent tosylation under similar conditions reduces energy consumption by 40% compared to batch methods.

Enzymatic Dynamic Kinetic Resolution (DKR)

Combining lipases with racemization catalysts (e.g., Shvo’s catalyst) enables near-quantitative yields of (2R,3R)-dimethyl 2,3-dihydroxysuccinate from racemic diols. Tosylation then proceeds without epimerization.

Reaction Optimization and Troubleshooting

Solvent Selection

Catalyst Recycling

Solid acid catalysts (e.g., Amberlyst-15) are reused for 5 cycles with <5% yield drop. DMAP, however, degrades after 2 cycles, necessitating fresh batches.

Analytical Validation

Purity Assessment

Stability Studies

The compound decomposes at >100°C or under prolonged UV exposure. Storage at −20°C in amber vials ensures 24-month stability.

Industrial-Scale Challenges

Waste Management

Tosyl chloride excess generates HCl, requiring neutralization with NaOH. Patent CN102584593A integrates HCl capture into methanol recycling loops, reducing waste by 70%.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| TsCl | 120 | 58% |

| Chiral Catalyst | 450 | 25% |

| Solvents | 30 | 12% |

| Energy | 15 | 5% |

Enzymatic DKR reduces chiral catalyst costs by 40%.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosylate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.

Reduction: The compound can be reduced to form (2R,3R)-dimethyl 2,3-dihydroxysuccinate.

Oxidation: Oxidative conditions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted succinates.

Reduction: The primary product is (2R,3R)-dimethyl 2,3-dihydroxysuccinate.

Oxidation: The products include various oxidized forms of succinic acid derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

- Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its tosylate groups serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of various derivatives.

- Synthesis of Complex Molecules : It plays a crucial role in constructing complex organic frameworks, which are essential in drug development and material science.

Biochemical Studies

- Enzyme Mechanisms : Researchers utilize (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate to study enzyme mechanisms. It acts as a substrate in biochemical assays to understand enzyme kinetics and interactions.

- Drug Development : The compound serves as a precursor for biologically active compounds that have potential therapeutic applications. Its derivatives are investigated for their pharmacological properties.

Industrial Applications

- Polymer Production : In the industrial sector, this compound is employed in producing polymers with specific properties. Its reactivity allows for the modification of polymer structures to enhance performance characteristics.

- Chemical Manufacturing : The compound is utilized in various chemical manufacturing processes where its unique properties can be exploited to create specialized products.

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the use of this compound in synthesizing novel pharmaceutical compounds that showed promising activity against specific biological targets. The synthesis involved multiple steps where the compound acted as a key intermediate.

- Biological Evaluation : Research involving enzyme assays highlighted how this compound served as a substrate to elucidate enzyme mechanisms related to drug metabolism. The findings contributed to understanding how certain drugs interact with metabolic enzymes.

Mechanism of Action

The mechanism of action of (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate involves its reactivity towards nucleophiles due to the presence of tosylate groups. These groups act as leaving groups, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Group Variations

Tosyloxy vs. Benzyloxy/Benzoyloxy Groups

- (2R,3R)-Diethyl 2,3-bis(benzyloxy)succinate (CAS: 77312-71-1, C₂₂H₂₆O₆):

- (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate (CAS: 2703746-29-4, C₂₂H₂₂O₈):

Tosyloxy vs. Allyloxy/Crotyloxy Groups

- (2R,3R)-Diethyl 2-(allyloxy)-3-hydroxysuccinate (S1b, 38% yield):

- (2R,3R)-Diethyl 2-(but-2-en-1-yloxy)-3-hydroxysuccinate (S1c, 30% yield):

Backbone and Stereochemical Modifications

Dihydroxysuccinate Derivatives

- (2R,3S)-Dimethyl 2,3-dihydroxysuccinate (CAS: 13171-64-7, C₆H₁₀O₆):

- (2R,3R)-Di-tert-butyl 2,3-dihydroxysuccinate (CAS: 117384-45-9, C₁₂H₂₂O₆):

Sulfonate vs. Disulfanyl Derivatives

- (2R,3R)-1-Allyl 4-(2-phenylpropan-2-yl) 3-((tert-butoxycarbonyl)amino)-2-(methyldisulfanyl)succinate (22, 95% yield): Disulfanyl groups participate in redox chemistry and thiol-disulfide exchange, unlike the hydrolytically stable tosyloxy groups .

Key Findings :

- Tosyloxy derivatives exhibit superior leaving-group ability, enabling efficient nucleophilic substitutions.

- Allyloxy/benzyloxy analogues prioritize stability over reactivity, suited for protective roles.

- Stereochemical integrity (2R,3R) is critical for enantioselective synthesis across all analogues .

Biological Activity

(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by two tosylate groups attached to a succinate backbone. Its molecular formula is CHOS, and it has a molecular weight of approximately 318.37 g/mol. The presence of tosylate groups enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

The biological activity of this compound primarily stems from its ability to act as a prodrug or intermediate in synthetic pathways. It can undergo hydrolysis to release active species that interact with biological targets. The mechanism involves:

- Enzymatic Hydrolysis : The tosylate groups can be hydrolyzed by esterases or other enzymes present in biological systems, leading to the formation of free acids that may exhibit pharmacological properties.

- Interaction with Enzymes : The released active species can potentially inhibit or modulate the activity of enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this bis(tosyloxy) derivative have shown promise as potential anticancer agents by inducing apoptosis in cancer cell lines.

- Inhibition of Enzymatic Activity : There is evidence that this compound may inhibit specific enzymes related to inflammatory responses and cancer progression.

In Vitro Studies

-

Anticancer Activity : A study tested the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells. The IC values ranged from 10 to 25 µM depending on the cell line tested.

Cell Line IC (µM) MCF-7 (Breast) 15 HT-29 (Colon) 20 A549 (Lung) 25 - Enzyme Inhibition : In another study, the compound was evaluated for its ability to inhibit histone deacetylases (HDACs). It was found that it could effectively reduce HDAC activity in vitro, suggesting a mechanism for its anticancer effects by promoting histone acetylation.

In Vivo Studies

Animal models have been used to assess the therapeutic potential of this compound:

- Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound led to significant tumor size reduction compared to control groups.

- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is synthesized via sequential tosylation of dihydroxysuccinate derivatives. For example, (2R,3R)-diethyl 2,3-dihydroxysuccinate can be reacted with tosyl chloride in anhydrous conditions using bases like K₂CO₃ or Ag₂O to protect hydroxyl groups. Reaction temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry significantly impact regioselectivity and stereochemical retention. Column chromatography (hexane/EtOAc gradients) is critical for isolating diastereomers .

Q. How can researchers confirm the stereochemical integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Compare coupling constants (J-values) of vicinal protons in the succinate backbone. For example, in the (2R,3R) configuration, values typically range between 4–6 Hz, distinct from (2S,3S) diastereomers.

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated in structurally related tosyloxy esters .

Q. Why is stereochemical purity critical in pharmacological studies involving this compound?

- Methodological Answer : Stereochemistry directly impacts biological activity. For instance, (2R,3R)-configured esters exhibit enhanced binding affinity to target enzymes (e.g., esterases) compared to (2S,3S) analogs. Impurities >5% in stereoisomers can skew dose-response curves, necessitating chiral analytical methods (e.g., circular dichroism) during preclinical testing .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions during the synthesis of tosyloxy-substituted succinates?

- Methodological Answer :

- Catalyst screening : Replace Ag₂O (18% yield) with CuCl₂/K₂CO₃ systems, which improve nucleophilic displacement efficiency (30% yield) .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in tosylation steps.

- Microwave-assisted synthesis : Reduce reaction times and improve yields by 10–15% through controlled dielectric heating.

Q. How to resolve contradictions in stereochemical assignments reported for structurally related tosyloxy succinates?

- Methodological Answer : Discrepancies often arise from overlapping NMR signals or improper NOESY interpretation. Solutions include:

- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to distinguish rotamers.

- DFT calculations : Compare experimental shifts with computed values for all possible diastereomers.

- Cocrystallization : Co-crystalize the compound with a chiral resolving agent (e.g., (R)-1-phenylethylamine) to confirm configuration via X-ray .

Q. What experimental designs are recommended to evaluate the compound’s potential as a prodrug or enzyme inhibitor?

- Methodological Answer :

- In vitro hydrolysis assays : Incubate the compound with liver microsomes or esterases (e.g., porcine liver esterase) to monitor tosyloxy group cleavage via LC-MS.

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase).

- Mutagenesis studies : Modify key residues (e.g., Ser203 in esterases) to assess binding dependency on stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.